Trenbolone

Catalog No.
S545752
CAS No.
10161-33-8
M.F
C18H22O2
M. Wt
270.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trenbolone

CAS Number

10161-33-8

Product Name

Trenbolone

IUPAC Name

(8S,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8-10,15-17,20H,2-7H2,1H3/t15-,16+,17+,18+/m1/s1

InChI Key

MEHHPFQKXOUFFV-OWSLCNJRSA-N

SMILES

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2O

Solubility

Soluble in DMSO

Synonyms

17 beta-acetoxyestra-4,9,11-trien-3-one, Acetate, Trenbolone, Acetate, Trienbolone, Progro T S, Progro T-S, Progro TS, Trenbolone, trenbolone acetate, trenbolone acetate, (17beta)-isomer, Trienbolone, trienbolone acetate

Canonical SMILES

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2O

Isomeric SMILES

C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@H]2O

Description

The exact mass of the compound Trenbolone is 270.162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Anabolic Agents. It belongs to the ontological category of oxo steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Forensic Toxicology

Application Summary: Trenbolone, a synthetic anabolic-androgenic steroid (AAS), is often misused by athletes and fitness enthusiasts to enhance muscle mass and reduce recovery time . In the field of forensic toxicology, Trenbolone is tested in biological fluids and hair, especially in cases of unexplained heart failure .

Methods of Application: In a study, Trenbolone was detected in various autopsy specimens, including femoral blood, cardiac blood, bile, vitreous humor, and hair . The detection was performed using a liquid chromatography system coupled with a tandem mass spectrometer .

Results or Outcomes: The concentrations of Trenbolone were found to be 3.9, 3.2, 231, and lower than 0.5 ng/mL in femoral blood, cardiac blood, bile, and vitreous humor, respectively . In head hair, the concentration was 9 pg/mg . The presence of Trenbolone in hair can be interpreted as repetitive exposures .

Cardiometabolic Research

Application Summary: Trenbolone has been studied for its potential therapeutic effects in males with testosterone deficiency and metabolic syndrome . It has been found to improve cardiometabolic risk factors and myocardial tolerance to ischemia-reperfusion .

Methods of Application: In a study, male Wistar rats were fed a high-fat/high-sucrose diet and underwent orchiectomy to induce testosterone deficiency and metabolic syndrome . Trenbolone was then administered to these rats .

Results or Outcomes: Both Trenbolone and testosterone protected the rats against subcutaneous fat accumulation, hypercholesterolemia, and myocardial damage . Only trenbolone protected against visceral fat accumulation, hypertriglyceridemia, and hyperinsulinemia . It also reduced myocardial damage relative to controls .

Anti-Doping Research

Application Summary: Trenbolone is a synthetic anabolic-androgenic steroid (AAS) that is often misused by athletes due to its performance-enhancing properties . In anti-doping research, scientists are developing new methods to detect long-term metabolites of Trenbolone .

Methods of Application: In a study, a single dose of 10 mg of 5-fold deuterated Trenbolone was administered to a healthy male volunteer, and urine samples were collected for 30 days . The metabolites carrying this label were identified unambiguously by hydrogen isotope ratio mass spectrometry .

Results or Outcomes: The study led to the identification of new long-term metabolites of Trenbolone, which could improve the retrospective detection of Trenbolone misuse .

Postmortem Toxicology

Application Summary: In postmortem toxicology, Trenbolone is tested in various autopsy specimens, especially in cases of unexplained heart failure .

Methods of Application: In a case study, Trenbolone was detected in femoral blood, cardiac blood, bile, vitreous humor, and hair of a deceased individual . The detection was performed using a liquid chromatography system coupled with a tandem mass spectrometer .

Veterinary Medicine

Application Summary: Trenbolone, specifically as trenbolone acetate, is used in veterinary medicine to improve muscle mass, feed efficiency, and mineral absorption in livestock .

Methods of Application: Trenbolone is administered to livestock as pelletized implants for subcutaneous administration at 120–200 mg . Due to its anabolic properties, it enhances muscle growth and feed efficiency .

Results or Outcomes: The use of Trenbolone in livestock leads to increased muscle size and strength, making it an effective growth promoter in animal husbandry .

Metabolite Detection in Sports Drug Testing

Application Summary: Trenbolone is a synthetic anabolic-androgenic steroid, which has been misused for performance enhancement in sports . The detection of Trenbolone doping in routine sports drug testing programs is complex .

Methods of Application: In a study, one single dose of 10 mg of 5-fold deuterated Trenbolone was administered to a healthy male volunteer and urine samples were collected for 30 days . All metabolites carrying this label were identified unambiguously by hydrogen isotope ratio mass spectrometry .

Trenbolone is a synthetic anabolic steroid derived from nandrolone, characterized by its structural modifications that enhance its anabolic properties while minimizing androgenic effects. Specifically, it is known as 19-nor-δ9,11-testosterone or estra-4,9,11-trien-17β-ol-3-one. Trenbolone exhibits both anabolic and androgenic effects, making it a potent agent for muscle growth and performance enhancement in livestock and athletes .

Trenbolone is often administered in the form of esters, such as trenbolone acetate, trenbolone enanthate, and trenbolone hexahydrobenzylcarbonate, which prolong its half-life and allow for sustained release in the body . Its chemical formula is C18H22O2C_{18}H_{22}O_{2}, with a molecular weight of approximately 270.37 g/mol .

Trenbolone's mechanism of action involves binding to the androgen receptor (AR) in muscle cells. This binding triggers a cascade of events leading to increased protein synthesis and muscle growth. Additionally, Trenbolone may enhance nutrient uptake and reduce muscle breakdown.

Trenbolone use is associated with several potential health risks, including:

  • Androgenic side effects: Acne, increased body hair growth, male pattern baldness
  • Estrogenic side effects: Gynecomastia (breast enlargement in males), fluid retention
  • Cardiovascular risks: Increased risk of heart attack, stroke, and high blood pressure
  • Liver damage: Potential for liver toxicity
  • Mood swings and aggression: Trenbolone can cause aggressive behavior and mood swings

Trenbolone undergoes various metabolic transformations once administered. Upon entering the body, it is rapidly hydrolyzed to 17β-trenbolone, which acts as a potent agonist for the androgen receptor . The presence of double bonds in its structure prevents conversion to dihydrotestosterone or estrogen, thereby enhancing its anabolic effects while limiting side effects associated with these hormones .

Additionally, trenbolone's interaction with enzymes such as cyclooxygenase and lipoxygenases may lead to the production of lipid-like active compounds known as prostaglandins, which can influence inflammatory responses in tissues .

Trenbolone's biological activity is primarily attributed to its strong binding affinity for androgen receptors. This interaction promotes protein synthesis and muscle hypertrophy while simultaneously decreasing catabolic processes . Studies have shown that trenbolone increases levels of insulin-like growth factor-1, which plays a crucial role in muscle recovery and growth . Furthermore, trenbolone has been observed to enhance red blood cell production, improving oxygen delivery to tissues and thereby enhancing endurance during physical activity .

The synthesis of trenbolone typically involves several steps starting from nandrolone. One common method includes:

  • Etherification Reaction: Nandrolone is reacted with acetic anhydride or acetyl chloride to form trenbolone acetate.
  • Purification: The resulting compound is purified through recrystallization or chromatography to achieve the desired purity level.
  • Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Recent advancements have led to high-yield synthesis methods that optimize reaction conditions to improve efficiency and reduce by-products .

Trenbolone is primarily used in veterinary medicine for promoting muscle growth in livestock due to its powerful anabolic properties. It enhances feed efficiency, allowing animals to convert feed into muscle more effectively. In addition to veterinary applications, trenbolone has gained popularity among bodybuilders and athletes seeking to improve performance and physique despite being banned by most sports organizations due to its potential for abuse and health risks .

Research has indicated that trenbolone interacts with various biological pathways beyond just androgen receptor activation. For instance:

  • Prostaglandin Pathways: Trenbolone may influence the production of prostaglandins through cyclooxygenase pathways, potentially affecting inflammatory responses in tissues.
  • Central Nervous System: Trenbolone has been shown to affect ionotropic N-methyl-D-aspartate receptors, which play a role in synaptic plasticity and memory function .
  • Gene Expression: It influences gene expression related to muscle growth through pathways like Wnt signaling by stabilizing β-catenin levels in muscle cells .

Trenbolone belongs to a class of anabolic steroids that includes several other compounds. Here’s a comparison highlighting its uniqueness:

CompoundStructureAnabolic ActivityAndrogenic ActivityHalf-Life
TrenboloneC18H22O2HighModerate48–72 hours (varies by ester)
NandroloneC18H26O2ModerateLow6–12 hours
TestosteroneC19H28O2HighHigh10–100 minutes
MethandrostenoloneC20H28O2HighHigh3–6 hours
BoldenoneC19H24O2ModerateLow14 days

Unique Features of Trenbolone

  • Enhanced Anabolic Effects: Trenbolone exhibits greater anabolic potency compared to nandrolone due to its structural modifications.
  • Reduced Estrogenic Activity: Unlike testosterone, trenbolone does not convert to estrogen or dihydrotestosterone.
  • Prolonged Effects: The use of esters allows for longer-lasting effects compared to other anabolic steroids.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

270.161979940 g/mol

Monoisotopic Mass

270.161979940 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P53R4420TR

GHS Hazard Statements

Aggregated GHS information provided by 73 companies from 5 notifications to the ECHA C&L Inventory.;
H360 (97.26%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anabolic Agents

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Health Hazard

Health Hazard

Other CAS

10161-33-8

Wikipedia

Trenbolone
Potassium_2-ethylhexanoate

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
1: Zhang Y, Sangster JL, Gauza L, Bartelt-Hunt SL. Impact of sediment particle size on biotransformation of 17β-estradiol and 17β-trenbolone. Sci Total Environ. 2016 Aug 4;572:207-215. doi: 10.1016/j.scitotenv.2016.08.004. [Epub ahead of print] PubMed PMID: 27498382.
2: Villeneuve DL, Jensen KM, Cavallin JE, Durhan EJ, Garcia-Reyero N, Kahl MD, Leino RL, Makynen EA, Wehmas LC, Perkins EJ, Ankley GT. Effects of the antimicrobial contaminant triclocarban, and co-exposure with the androgen 17β-trenbolone, on reproductive function and ovarian transcriptome of the fathead minnow (Pimephales promelas). Environ Toxicol Chem. 2016 Jun 17. doi: 10.1002/etc.3531. [Epub ahead of print] PubMed PMID: 27312088.
3: Robinson JA, Staveley JP, Constantine L. Reproductive effects on freshwater fish exposed to 17α-trenbolone and 17α-estradiol. Environ Toxicol Chem. 2016 Jun 15. doi: 10.1002/etc.3526. [Epub ahead of print] PubMed PMID: 27302316.
4: Thornton KJ, Kamanga-Sollo E, White ME, Dayton WR. Active G protein-coupled receptors (GPCR), matrix metalloproteinases 2/9 (MMP2/9), heparin-binding epidermal growth factor (hbEGF), epidermal growth factor receptor (EGFR), erbB2, and insulin-like growth factor 1 receptor (IGF-1R) are necessary for trenbolone acetate-induced alterations in protein turnover rate of fused bovine satellite cell cultures. J Anim Sci. 2016 Jun;94(6):2332-43. doi: 10.2527/jas.2015-0178. PubMed PMID: 27285910.
5: Dalbo VJ, Roberts MD, Mobley CB, Ballmann C, Kephart WC, Fox CD, Santucci VA, Conover CF, Beggs LA, Balaez A, Hoerr FJ, Yarrow JF, Borst SE, Beck DT. Testosterone and trenbolone enanthate increase mature myostatin protein expression despite increasing skeletal muscle hypertrophy and satellite cell number in rodent muscle. Andrologia. 2016 Jun 1. doi: 10.1111/and.12622. [Epub ahead of print] PubMed PMID: 27246614.
6: Haselman JT, Kosian PA, Korte JJ, Olmstead AW, Iguchi T, Johnson RD, Degitz SJ. Development of the Larval Amphibian Growth and Development Assay: effects of chronic 4-tert-octylphenol or 17β-trenbolone exposure in Xenopus laevis from embryo to juvenile. J Appl Toxicol. 2016 May 3. doi: 10.1002/jat.3330. [Epub ahead of print] PubMed PMID: 27143402.
7: Robinson JA, Ma Q, Staveley JP, Smolenski WJ, Ericson J. Degradation and transformation of 17α-trenbolone in aerobic water-sediment systems. Environ Toxicol Chem. 2016 Jan 23. doi: 10.1002/etc.3381. [Epub ahead of print] PubMed PMID: 26800846.
8: Baltrusaitis J, Patterson EV, O'Connor M, Qu S, Kolodziej EP, Cwiertny DM. Reversible Photohydration of Trenbolone Acetate Metabolites: Mechanistic Understanding of Product-to-Parent Reversion through Complementary Experimental and Theoretical Approaches. Environ Sci Technol. 2016 Jul 5;50(13):6753-61. doi: 10.1021/acs.est.5b03905. Epub 2016 Feb 4. PubMed PMID: 26800354.
9: Örn S, Holbech H, Norrgren L. Sexual disruption in zebrafish (Danio rerio) exposed to mixtures of 17α-ethinylestradiol and 17β-trenbolone. Environ Toxicol Pharmacol. 2016 Jan;41:225-31. doi: 10.1016/j.etap.2015.12.010. Epub 2015 Dec 21. PubMed PMID: 26734721.
10: Raines JA, Storms T. CONTROLLING ANTLER GROWTH IN A CASTRATED INDOCHINESE SIKA DEER CERVUS NIPPON PSEUDAXIS USING A COMMERCIALLY AVAILABLE TRENBOLONE ACETATE AND ESTRADIOL IMPLANT. J Zoo Wildl Med. 2015 Dec;46(4):967-70. doi: 10.1638/2015-0165.1. PubMed PMID: 26667563.
11: Donner DG, Elliott GE, Beck BR, Bulmer AC, Lam AK, Headrick JP, Du Toit EF. Trenbolone Improves Cardiometabolic Risk Factors and Myocardial Tolerance to Ischemia-Reperfusion in Male Rats With Testosterone-Deficient Metabolic Syndrome. Endocrinology. 2016 Jan;157(1):368-81. doi: 10.1210/en.2015-1603. Epub 2015 Nov 19. PubMed PMID: 26584015.
12: Elgendy R, Giantin M, Montesissa C, Dacasto M. The transcriptome of muscle and liver is responding differently to a combined trenbolone acetate and estradiol implant in cattle. Steroids. 2016 Feb;106:1-8. doi: 10.1016/j.steroids.2015.11.002. Epub 2015 Nov 12. PubMed PMID: 26581765.
13: Tomkins P, Saaristo M, Allinson M, Wong BB. Exposure to an agricultural contaminant, 17β-trenbolone, impairs female mate choice in a freshwater fish. Aquat Toxicol. 2016 Jan;170:365-70. doi: 10.1016/j.aquatox.2015.09.019. Epub 2015 Oct 9. PubMed PMID: 26466515.
14: Thornton KJ, Kamange-Sollo E, White ME, Dayton WR. Role of G protein-coupled receptors (GPCR), matrix metalloproteinases 2 and 9 (MMP2 and MMP9), heparin-binding epidermal growth factor-like growth factor (hbEGF), epidermal growth factor receptor (EGFR), erbB2, and insulin-like growth factor 1 receptor (IGF-1R) in trenbolone acetate-stimulated bovine satellite cell proliferation. J Anim Sci. 2015 Sep;93(9):4291-301. doi: 10.2527/jas.2015-9191. PubMed PMID: 26440329.
15: Donner DG, Elliott GE, Beck BR, Forwood MR, Du Toit EF. The effects of visceral obesity and androgens on bone: trenbolone protects against loss of femoral bone mineral density and structural strength in viscerally obese and testosterone-deficient male rats. Osteoporos Int. 2016 Mar;27(3):1073-82. doi: 10.1007/s00198-015-3345-1. Epub 2015 Oct 5. PubMed PMID: 26438310.
16: Bircher S, Card ML, Zhai G, Chin YP, Schnoor JL. Sorption, uptake, and biotransformation of 17β-estradiol, 17α-ethinylestradiol, zeranol, and trenbolone acetate by hybrid poplar. Environ Toxicol Chem. 2015 Dec;34(12):2906-13. doi: 10.1002/etc.3166. Epub 2015 Oct 30. PubMed PMID: 26184466.
17: Mizukami-Murata S, Kishi-Kadota K, Nishida T. 17β-Trenbolone exposure programs metabolic dysfunction in larval medaka. Environ Toxicol. 2015 Jun 4. doi: 10.1002/tox.22158. [Epub ahead of print] PubMed PMID: 26040664.
18: Ward AS, Cwiertny DM, Kolodziej EP, Brehm CC. Coupled reversion and stream-hyporheic exchange processes increase environmental persistence of trenbolone metabolites. Nat Commun. 2015 May 8;6:7067. doi: 10.1038/ncomms8067. PubMed PMID: 25952754.
19: Massart S, Redivo B, Flamion E, Mandiki SN, Falisse E, Milla S, Kestemont P. The trenbolone acetate affects the immune system in rainbow trout, Oncorhynchus mykiss. Aquat Toxicol. 2015 Jun;163:109-20. doi: 10.1016/j.aquatox.2015.04.007. Epub 2015 Apr 7. PubMed PMID: 25889087.
20: Cole EA, McBride SA, Kimbrough KC, Lee J, Marchand EA, Cwiertny DM, Kolodziej EP. Rates and product identification for trenbolone acetate metabolite biotransformation under aerobic conditions. Environ Toxicol Chem. 2015 Jul;34(7):1472-84. doi: 10.1002/etc.2962. Epub 2015 May 14. PubMed PMID: 25727029.

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